H-N-Me-D-Glu(OtBu)-OMe.HCl

Catalog No.
S13658156
CAS No.
M.F
C11H22ClNO4
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-N-Me-D-Glu(OtBu)-OMe.HCl

Product Name

H-N-Me-D-Glu(OtBu)-OMe.HCl

IUPAC Name

5-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)pentanedioate;hydrochloride

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C11H21NO4.ClH/c1-11(2,3)16-9(13)7-6-8(12-4)10(14)15-5;/h8,12H,6-7H2,1-5H3;1H/t8-;/m1./s1

InChI Key

DTMFJMOKPLKUEY-DDWIOCJRSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC.Cl

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC)NC.Cl

H-N-Me-D-Glu(OtBu)-OMe.HCl, with the molecular formula C₁₁H₂₂ClNO₄ and a molecular weight of 267.75 g/mol, is a hydrochloride salt of a derivative of D-glutamic acid. This compound features a tert-butyl ester group and a methoxy group, which contribute to its stability and solubility characteristics in various solvents. The structural formula indicates the presence of both an amine and carboxylic acid functional groups, making it a versatile molecule for various chemical applications and biological studies .

Typical for amino acids and their derivatives. These include:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Amide Formation: The amine group can react with carboxylic acids or activated esters to form amides.
  • Deprotection Reactions: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • N-Methylation: The nitrogen atom can undergo further methylation, altering its properties and reactivity.

These reactions facilitate the compound's use in synthesizing more complex molecules, particularly in peptide synthesis and drug development .

H-N-Me-D-Glu(OtBu)-OMe.HCl is primarily utilized in research settings to study biological systems involving glutamate receptors and related pathways. Glutamic acid derivatives are known to influence neurotransmission, making this compound relevant for investigating neurological functions and disorders. Preliminary studies suggest that modifications like those present in H-N-Me-D-Glu(OtBu)-OMe.HCl may enhance receptor binding affinity or modulate activity, although specific biological assays are necessary to confirm these effects .

The synthesis of H-N-Me-D-Glu(OtBu)-OMe.HCl typically involves several key steps:

  • Protection of Functional Groups: Initial protection of the amino and carboxylic acid groups is performed using tert-butyl groups.
  • Methylation: The nitrogen atom is methylated using methyl iodide or similar reagents.
  • Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.

Alternative methods may include solid-phase peptide synthesis techniques where this compound serves as a building block for longer peptide chains .

H-N-Me-D-Glu(OtBu)-OMe.HCl has several applications:

  • Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those that require specific stereochemistry or functional group modifications.
  • Biochemical Research: The compound is valuable for studying enzyme interactions and receptor binding due to its structural similarities to naturally occurring amino acids.
  • Drug Development: Its unique structure allows for modifications that can lead to new therapeutic agents targeting neurological disorders .

Interaction studies involving H-N-Me-D-Glu(OtBu)-OMe.HCl often focus on its binding affinity to glutamate receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions quantitatively. Understanding how this compound interacts with biological targets can elucidate its potential therapeutic roles .

When comparing H-N-Me-D-Glu(OtBu)-OMe.HCl with similar compounds, several notable derivatives come into play:

Compound NameCAS NumberMolecular FormulaMolecular Weight
H-Glu(OtBu)-OMe.HCl6234-01-1C₁₀H₂₀ClNO₄253.72
(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride172793-31-6C₁₁H₂₃ClN₂O₄267.75
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride34582-33-7C₁₂H₂₅ClN₂O₄284.79
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride16948-36-0C₁₂H₂₅ClN₂O₄284.79

Uniqueness

H-N-Me-D-Glu(OtBu)-OMe.HCl stands out due to its specific combination of methylation at the nitrogen atom and the presence of both tert-butyl and methoxy groups. This unique structure may confer distinct pharmacological properties compared to other glutamic acid derivatives, potentially enhancing its utility in drug design and biochemical research .

Protection-Deprotection Strategies for Functional Groups

The synthesis of H-N-Me-D-Glu(OtBu)-OMe.HCl requires careful protection of multiple functional groups to prevent unwanted side reactions and ensure selective transformations [1] [2]. This compound, with molecular formula C11H22ClNO4 and molecular weight 267.75, contains both a tert-butyl ester protecting group and an N-methylated amino acid structure that demands strategic protection approaches [1] [2].

Tert-Butyl Ester Group Stabilization

The tert-butyl ester group serves as a critical protecting functionality for the glutamic acid side chain carboxyl group, providing excellent stability against various nucleophiles and reducing agents while allowing convenient deprotection under acidic conditions [3]. The tert-butyl protecting group demonstrates superior stability compared to other ester protecting groups, making it particularly suitable for amino acid derivatives that undergo multiple synthetic transformations [4] [3].

Research demonstrates that tert-butyl esters exhibit remarkable resistance to basic conditions, with minimal hydrolysis observed even under prolonged exposure to aqueous sodium hydroxide [5]. The formation of tert-butyl esters can be achieved through several methodologies, including condensation with tert-butanol in the presence of strong acids or through transesterification reactions using tert-butyl compounds and suitable catalysts [4] [3].

Protection MethodYield (%)Reaction ConditionsTime (hours)
Perchloric acid/tert-butyl acetate70Room temperature18
Bis(trifluoromethanesulfonyl)imide78-89Room temperature3-6
Transesterification with titanium catalyst90180°C10

The stability of tert-butyl esters under various reaction conditions has been extensively characterized [6] [3]. Studies indicate that these protecting groups remain intact during most coupling reactions and can withstand exposure to mild bases and nucleophiles [7]. Selective deprotection of tert-butyl esters can be accomplished using cerium chloride-sodium iodide systems in acetonitrile, which provides orthogonal deprotection capabilities [7].

N-Methylation Techniques

The incorporation of N-methylation in amino acid derivatives presents unique synthetic challenges and requires specialized methodologies to prevent racemization and achieve high yields [8] [9] [10]. N-methylated amino acids have gained significant attention due to their enhanced pharmacokinetic properties and improved proteolytic stability [8] [9].

Traditional N-methylation approaches employ reductive methylation using formaldehyde with reducing agents such as sodium cyanoborohydride [10] [11]. This methodology has been successfully applied to solid-phase peptide synthesis, where primary amino groups are first protected with acid-labile protecting groups before methylation [11]. The process involves treatment with formaldehyde and sodium cyanoborohydride in N,N-dimethylformamide, achieving effective methylation with minimal side reactions [11].

Advanced photocatalytic methods using metal-loaded titanium dioxide in methanol under near-ultraviolet light irradiation have been developed for N-methylation of amino acid motifs [10]. This approach enables N-methylation of twenty different amino acid structures found in human proteins, demonstrating broad applicability [10].

N-Methylation MethodYield (%)Racemization (%)Reaction Time
Formaldehyde/NaBH3CN75-95<24-8 hours
Photocatalytic TiO260-85<16-12 hours
DMC/acid system>9902-4 hours

Recent developments include the use of dimethyl carbonate and acid systems for efficient N-methylation, achieving greater than 99% conversions with no observed racemization [12]. This method offers environmental advantages and broad applicability to various amino acids with different side chain functionalities [12].

The challenge of racemization during N-methylation has been extensively studied, with research indicating that N-methylated amino acid derivatives show variable susceptibility to racemization depending on the specific conditions employed [5] [13]. N-methylated derivatives lacking an N-H or carboxyl group whose ionization would suppress ionization of the neighboring alpha-carbon-hydrogen bond are particularly prone to racemization [5].

Step-wise Synthesis Protocols

Solution-Phase Synthesis Optimization

Solution-phase synthesis of amino acid derivatives requires careful optimization of reaction conditions, solvent systems, and coupling methodologies to achieve high yields and minimize side reactions [14] [15]. The synthesis of H-N-Me-D-Glu(OtBu)-OMe.HCl involves multiple sequential transformations that must be optimized for each step [16] [6].

The formation of peptide bonds in solution follows biomimetic approaches using coupling reagents that activate carboxylic acid functionalities [14]. Cyclic propylphosphonic anhydride has emerged as an effective coupling reagent, promoting amidation through a biomimetic mechanism similar to ATP-grasp enzyme catalysis [14]. This reagent demonstrates excellent efficiency with minimal epimerization and generates water-soluble byproducts [14].

Optimization parameters for solution-phase synthesis include:

ParameterOptimal RangeImpact on YieldSide Reaction Control
Temperature0-25°CHigh at low tempMinimizes racemization
Reaction time2-6 hoursOptimal at 4hExtended time increases impurities
Solvent polarityModerateDMF/DCM optimalAffects coupling efficiency
Coupling excess1.1-1.5 equiv1.2 equiv optimalHigher excess increases costs

The esterification process can be significantly enhanced through the use of promoters such as tetramethylguanidine, which enables room-temperature reactions with completion in 3 hours compared to traditional methods requiring elevated temperatures and extended reaction times [17]. This approach demonstrates yields exceeding 98% with improved sustainability profiles [17].

Solid-Phase Peptide Synthesis Integration

The integration of H-N-Me-D-Glu(OtBu)-OMe.HCl derivatives into solid-phase peptide synthesis protocols requires specialized considerations due to the unique properties of N-methylated amino acids [18] [19] [20]. Solid-phase peptide synthesis involves successive addition of protected amino acid derivatives to growing peptide chains, with deprotection and washing steps to remove unreacted materials [18] [21].

N-methylated amino acids present particular challenges in solid-phase synthesis due to increased steric hindrance and altered coupling kinetics [22]. Statistical analysis of amino acid coupling efficiency demonstrates that certain residues show broader distributions in coupling yields, with N-methylated derivatives requiring modified coupling conditions [22].

Ultra-efficient solid-phase peptide synthesis methodologies have been developed that eliminate traditional resin washing steps through in-situ quenching of excess activated amino acid monomers and controlled evaporation of deprotection bases [20]. These approaches utilize optimized microwave irradiation to enhance both coupling and deprotection reactions [20].

SPPS ParameterStandard ProtocolN-Methylated OptimizedEfficiency Gain
Coupling time30 minutes60-120 minutesEnhanced completion
Coupling cyclesSingleDouble95-99% efficiency
Temperature25°C50-70°CImproved kinetics
Activator excess2 equiv4 equivComplete conversion

The incorporation of N-methylated amino acids into peptide sequences requires careful attention to coupling efficiency, as incomplete reactions can dramatically reduce final product yields [18]. For a 70-residue peptide, 97% yield per step results in only 1.4% overall yield, while 99.5% yield per step achieves 50% overall yield [18].

Purification and Characterization Challenges

The purification and characterization of H-N-Me-D-Glu(OtBu)-OMe.HCl presents unique analytical challenges due to the compound's structural complexity and the presence of multiple functional groups [23] [24] [25]. High-performance liquid chromatography remains the primary purification method for amino acid derivatives, requiring optimization of gradient conditions and mobile phase compositions [23].

Reversed-phase chromatography utilizing C18 stationary phases with water-acetonitrile gradient systems provides effective separation of amino acid derivatives [23]. The addition of 0.1% trifluoroacetic acid as an ion-pairing reagent improves peak symmetry and retention characteristics for basic peptides while maximizing retention of acidic compounds [23].

Analytical MethodDetection LimitAccuracy (%)Analysis Time
RP-HPLC-UV1-10 μg/mL95-9820-30 minutes
LC-MS/MS0.1-1 ng/mL98-99.510-15 minutes
NMR quantification10-100 μg/mL97-9930-60 minutes

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities [25] [26]. Quantitative proton nuclear magnetic resonance using appropriate internal standards achieves recoveries of approximately 97% for amino acid derivatives at millimolar concentrations [25]. The pH-dependent signal shifts in aromatic regions require careful buffer selection, with pH 12 minimizing signal overlap for aromatic amino acids [25].

Mass spectrometry analysis enables precise molecular weight determination and structural confirmation [27] [28]. High-resolution instruments can differentiate compounds differing by single mass units with 10 parts-per-million error, providing definitive identification capabilities [28]. Ion mobility separation techniques enhance peptide ion separations by adding collision cross-section measurements as an additional separation dimension [28].

The characterization of amino acid derivatives requires consideration of multiple analytical parameters including purity determination, stereochemical integrity, and impurity profiling [29]. Cross-platform comparison studies demonstrate good agreement between nuclear magnetic resonance and liquid chromatography-mass spectrometry quantification methods for most amino acids, with differences typically within two standard deviations [29].

Spectroscopic Identification Techniques

The structural characterization of H-N-Me-D-Glu(OtBu)-OMe.HCl relies on comprehensive spectroscopic analysis utilizing nuclear magnetic resonance spectroscopy and mass spectrometry. This N-methyl-D-glutamic acid derivative, with the molecular formula C₁₁H₂₂ClNO₄ and molecular weight of 267.75 g/mol, presents unique spectroscopic signatures that enable definitive structural identification [1] [2].

The compound exists as a white crystalline solid with CAS number 2044710-76-9 [1] [2]. The molecule contains several distinct functional groups including an N-methyl amino group, a tert-butyl ester at the gamma position, a methyl ester at the alpha carboxyl position, and exists as a hydrochloride salt [1] [2].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of H-N-Me-D-Glu(OtBu)-OMe.HCl exhibits characteristic chemical shifts corresponding to the various proton environments within the molecule. The alpha proton at the chiral center appears as a complex multiplet in the region of 3.8-4.2 ppm, consistent with its position adjacent to both the amino group and the ester carbonyl [3] [4]. This chemical shift is typical for alpha-amino acid protons in amino acid derivatives.

The beta and gamma methylene protons display distinct chemical shift patterns. The beta methylene protons resonate at approximately 2.0-2.3 ppm, while the gamma methylene protons appear at 2.4-2.6 ppm [3] [5]. The slight downfield shift of the gamma protons reflects their proximity to the tert-butyl ester carbonyl group.

The N-methyl group provides a characteristic singlet at 2.4-2.7 ppm, integrating for three protons [6] [7]. This chemical shift is typical for N-methyl groups attached to amino acid residues. The methyl ester group contributes a sharp singlet at 3.7-3.8 ppm, also integrating for three protons [8] [9].

The tert-butyl ester group produces a distinctive singlet at 1.4-1.5 ppm, integrating for nine protons [8] [10]. This chemical shift is characteristic of tert-butyl groups and provides strong evidence for the presence of the bulky protecting group.

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The alpha carbon at the chiral center resonates in the range of 58-62 ppm, typical for amino acid alpha carbons [3] [5]. The beta and gamma methylene carbons appear at 27-32 ppm and 30-35 ppm respectively, consistent with aliphatic methylene carbons in amino acid side chains.

The carbonyl carbons provide critical structural information. The gamma carbonyl carbon of the tert-butyl ester resonates at 172-176 ppm, while the alpha ester carbonyl appears at 170-174 ppm [10] [3]. These chemical shifts are characteristic of ester carbonyl carbons and confirm the diester nature of the compound.

The N-methyl carbon appears at 31-35 ppm, while the methyl ester carbon resonates at 51-54 ppm [11]. The tert-butyl quaternary carbon produces a signal at 80-83 ppm, with the tert-butyl methyl carbons appearing at 27-29 ppm [8] [10].

2D-COSY Nuclear Magnetic Resonance Analysis

Two-dimensional correlation spectroscopy provides essential connectivity information for structural confirmation [12] [13]. The COSY spectrum reveals scalar coupling relationships between adjacent protons, enabling assignment of the glutamic acid backbone connectivity.

Critical cross-peaks observed in the COSY spectrum include correlations between the alpha proton and beta methylene protons, confirming the C-2 to C-3 connectivity [14] [13]. The beta methylene protons show cross-peaks with the gamma methylene protons, establishing the complete carbon chain connectivity from C-2 to C-5.

The N-methyl protons do not show coupling to other protons in the molecule, appearing as an isolated singlet in both one-dimensional and two-dimensional spectra [14] [12]. This absence of coupling confirms the N-methyl substitution pattern rather than alternative structural arrangements.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at m/z 268 [M+H]⁺, confirming the molecular weight of 267.75 g/mol for the hydrochloride salt [15] [16].

Primary Fragmentation Pathways

The fragmentation pattern of H-N-Me-D-Glu(OtBu)-OMe.HCl follows predictable pathways based on the structural features present in the molecule. Loss of hydrogen chloride produces a fragment at m/z 232 [M-HCl+H]⁺, which often appears with moderate intensity [15] [17].

Alpha-cleavage adjacent to the amino group represents a major fragmentation pathway, resulting in loss of the tert-butyl group (C₄H₉) to produce a fragment at m/z 211 [15]. This fragmentation is particularly favorable due to the stability of the resulting cationic species and the ease of tert-butyl radical loss.

Loss of the entire tert-butoxy group (OC₄H₉) generates a fragment at m/z 195, while loss of the methoxycarbonyl group (COOCH₃) produces a fragment at m/z 209 [15] [16]. These losses are characteristic of ester-containing compounds and provide strong evidence for the diester structure.

Secondary Fragmentation Products

The tert-butyl cation appears as a stable fragment at m/z 57, often with high intensity due to its thermodynamic stability [15]. This fragment is characteristic of tert-butyl-containing compounds and serves as a diagnostic ion for the presence of tert-butyl ester groups.

N-methylated amino acid backbone fragments appear in the mass range of 160-170 m/z, while glutamic acid core fragments are observed at 130-140 m/z [17] [16]. These fragments provide additional confirmation of the glutamic acid backbone structure and the N-methyl substitution pattern.

X-ray Crystallographic Studies

X-ray crystallographic analysis of amino acid derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements [18] [19] [20]. While specific crystallographic data for H-N-Me-D-Glu(OtBu)-OMe.HCl is limited in the current literature, related glutamic acid derivatives have been extensively studied through single crystal X-ray diffraction.

Molecular Geometry and Conformation

Crystallographic studies of related N-methyl glutamic acid derivatives reveal characteristic molecular geometries [19] [20]. The glutamic acid backbone typically adopts an extended conformation with the carbon chain C1-C2-C3-C4-C5 being approximately coplanar [20]. The alpha-carboxyl group (now esterified as the methyl ester) and gamma-carboxyl group (now esterified as the tert-butyl ester) form specific angles with the carbon backbone plane.

In D-glutamic acid hydrochloride, the alpha-carboxyl and gamma-carboxyl groups form angles of 72.4° and 9.3° respectively with the carbon chain plane [20]. The N-methyl substitution and esterification in H-N-Me-D-Glu(OtBu)-OMe.HCl would be expected to alter these angles due to steric considerations and electronic effects.

Crystal Packing and Hydrogen Bonding

The hydrochloride salt form significantly influences the crystal packing arrangement through hydrogen bonding interactions [20]. In related amino acid hydrochlorides, the chloride anion disrupts the characteristic head-to-tail self-assembly between amino acid molecules, leading to formation of O-H⋯Cl and N-H⋯Cl hydrogen bonds [20].

The presence of the N-methyl group reduces the number of available hydrogen bond donors compared to the parent glutamic acid, potentially affecting the crystal packing efficiency [20]. However, the ester carbonyl groups can serve as hydrogen bond acceptors, contributing to the overall crystal stability.

Conformational Preferences in the Solid State

X-ray crystallographic studies of related amino acid esters reveal that the tert-butyl ester group typically adopts conformations that minimize steric interactions [18] [19]. The bulky tert-butyl group often projects away from the amino acid backbone to reduce unfavorable steric contacts.

The N-methyl group in amino acid derivatives has been shown to influence backbone conformation through both steric and electronic effects [18] [21]. In crystal structures of N-methyl amino acid derivatives, the N-methyl group typically adopts positions that optimize both intramolecular and intermolecular interactions.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

267.1237359 g/mol

Monoisotopic Mass

267.1237359 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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